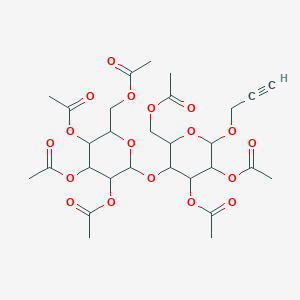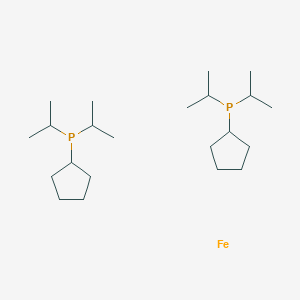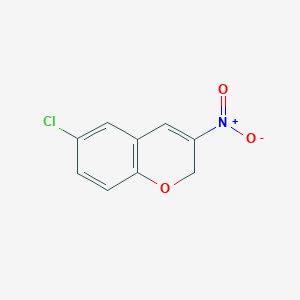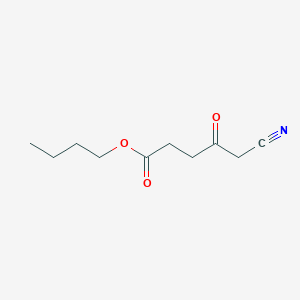
Butyl 5-cyano-4-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-cyano-4-oxopentanoate is an organic compound with the molecular formula C10H15NO3. It is a derivative of pentanoic acid, featuring a butyl ester group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-cyano-4-oxopentanoate typically involves the cyanoacetylation of butyl 4-oxopentanoate. One common method includes the reaction of butyl 4-oxopentanoate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 5-cyano-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to butyl 5-cyano-4-hydroxypentanoate.
Reduction: Reduction can yield butyl 5-cyano-4-hydroxypentanoate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 5-cyano-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl 5-cyano-4-oxopentanoate involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase by binding to the active site, disrupting the enzyme’s function and affecting cellular respiration . The cyano group plays a crucial role in its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-oxopentanoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl 5-cyano-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl 5-cyano-4-oxopentanoate: Similar structure but with a methyl ester group.
Uniqueness
Butyl 5-cyano-4-oxopentanoate is unique due to the presence of both a cyano group and a butyl ester group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
butyl 5-cyano-4-oxopentanoate |
InChI |
InChI=1S/C10H15NO3/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h2-6,8H2,1H3 |
Clave InChI |
FZRNOZSHVWQIEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CCC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


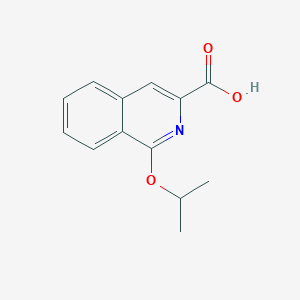
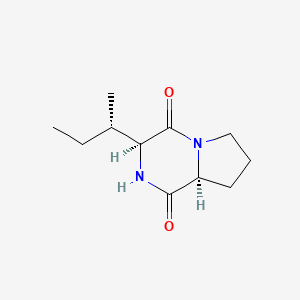

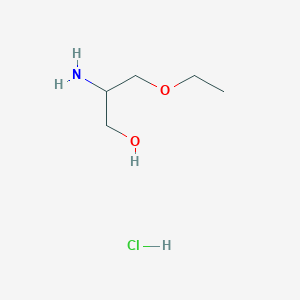
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
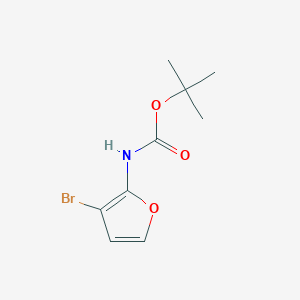
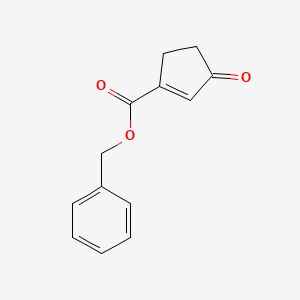
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
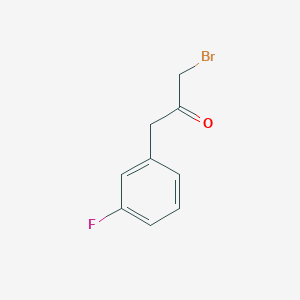
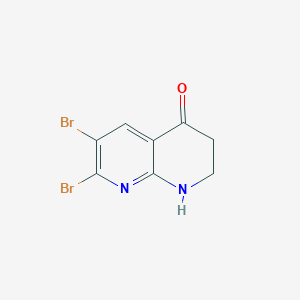
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
